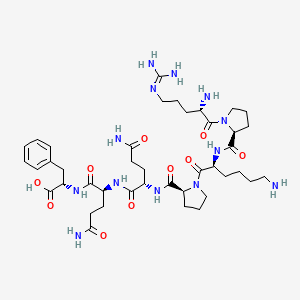

Substance P(1-7)

Description

Contextualization within the Tachykinin Neuropeptide System

The tachykinin family comprises a group of small peptides, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), all derived from the alternative processing of tachykinin precursor genes. nih.govwikipedia.orgjneurology.com These peptides are widely distributed throughout the central nervous system (CNS) and peripheral nervous system (PNS), acting as neurotransmitters and neuromodulators. nih.govjneurology.compsychiatrist.com The primary biological effects of SP are mediated through its high-affinity binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). nih.govwikipedia.orgjneurology.compsychiatrist.comrndsystems.com SP also exhibits lower affinity for NK2R and NK3R. nih.govjneurology.comrndsystems.com The SP-NK1R system is implicated in a broad spectrum of physiological processes, including pain perception, emotional regulation, inflammation, vasodilation, and gastrointestinal motility. nih.govwikipedia.orgjneurology.compsychiatrist.comfrontiersin.org SP is released in response to stressful stimuli and can activate a significant number of NK1R-expressing neurons, influencing various neural circuits. psychiatrist.compsychiatrist.com

Genesis of Substance P (1-7) as a Major Metabolite of Substance P

Upon release, Substance P undergoes rapid enzymatic degradation in the extracellular environment, yielding various smaller peptide fragments. researchgate.net Substance P (1-7) is recognized as one of the major bioactive metabolites of SP, typically generated through the proteolytic cleavage of the full-length peptide, often by enzymes such as neprilysin. researchgate.netdiva-portal.orgdiva-portal.orgcaymanchem.com This N-terminal fragment, comprising the first seven amino acids of Substance P, is found in various regions of the brain and spinal cord, including the substantia nigra, nucleus accumbens, and dorsal spinal cord. diva-portal.orgdiva-portal.orgcaymanchem.commedchemexpress.com The activity of enzymes like substance P endopeptidase (SPE) is directly linked to the generation of SP(1-7). diva-portal.org

Foundational Research and Emerging Perspectives on Substance P (1-7)

Early research established SP(1-7) as a significant modulator of SP's actions, often displaying effects that contrast with those of the parent peptide. researchgate.netmedchemexpress.commedchemexpress.com

Foundational Research:

Modulatory Role: SP(1-7) has been proposed to act as an endogenous modulator of Substance P's effects, potentially by acting as an antagonist to SP-induced responses in certain contexts. medchemexpress.commedchemexpress.comglpbio.com

Cardiovascular and Aversive Behaviors: When applied to the nucleus tractus solitarius, SP(1-7) has been observed to induce depressor and bradycardic effects. caymanchem.commedchemexpress.commedchemexpress.comglpbio.com Furthermore, it has been shown to reduce aversive behaviors induced by SP or its C-terminal fragment SP(5-11). medchemexpress.commedchemexpress.comglpbio.com

Pain Modulation: In contrast to the pronociceptive role of SP, SP(1-7) has demonstrated anti-nociceptive and anti-hyperalgesic properties. researchgate.netdiva-portal.org

Opioid Withdrawal: SP(1-7) has been found to inhibit withdrawal jumping in morphine-dependent mice, suggesting a role in modulating opioid abstinence syndromes. diva-portal.orgcaymanchem.comnih.gov Studies also indicated that SP(1-7) can stimulate dopamine (B1211576) release in the nucleus accumbens and mitigate withdrawal behaviors. diva-portal.org

Emerging Perspectives:

Interaction with Other Neurotransmitter Systems: Research suggests SP(1-7) interacts with dopaminergic pathways and may influence memory function, potentially playing a role in opioid addiction. diva-portal.org

Sigma Receptor Involvement: SP(1-7) has been shown to induce antihyperalgesia in diabetic mice, an effect mediated through naloxone-sensitive sigma receptors. diva-portal.orgcaymanchem.com

Differential Receptor Signaling: Notably, studies indicate that SP(1-7) may not activate the same signaling pathways as C-terminal SP metabolites via the NK1 receptor. In some experimental models, SP(1-7) had no discernible effect on NK1R-mediated signaling pathways (e.g., Gαq, Gα11, Gα13, GαsS), unlike other SP fragments. physiology.org This suggests SP(1-7) might interact with distinct binding sites separate from the canonical NK1 receptor for its anti-nociceptive actions. researchgate.netdiva-portal.org

Therapeutic Potential: The unique anti-nociceptive properties of SP(1-7) have spurred efforts to develop small-molecule peptidomimetics that mimic its effects, aiming for novel analgesic therapies. researchgate.net

The distinct actions of SP(1-7) highlight the importance of peptide fragmentation in generating diverse biological signals within the neurobiological landscape.

Structure

2D Structure

Properties

Molecular Formula |

C41H65N13O10 |

|---|---|

Molecular Weight |

900.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

KPHDBQWTCKBKIL-XIJWKTHWSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Molecular and Enzymatic Processes Governing Substance P 1 7 Homeostasis

Precursor Processing of Protachykinin-A (TAC1 Gene Product) and Substance P Biosynthesis

Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides. wikipedia.org Its biosynthesis originates from the preprotachykinin-A (PPT-A) gene, also known as TAC1. genecards.org The TAC1 gene undergoes alternative splicing, a process that generates multiple distinct mRNA transcripts, leading to the production of different precursor proteins. wikipedia.orgwikipedia.org

Four main isoforms of the preprotachykinin-A protein have been identified: alpha-, beta-, gamma-, and delta-PPT. wikipedia.org While all three splice forms of TAC1 (alpha, beta, and gamma) can produce Substance P, the beta and gamma forms also give rise to Neurokinin A. wikipedia.org This differential processing allows for tissue-specific expression and regulation of tachykinin peptides.

Following translation, the preprotachykinin-A precursor protein undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus. This includes signal peptide cleavage and glycosylation, followed by proteolytic cleavage by prohormone convertases at specific basic amino acid residues. This intricate processing cascade ultimately liberates the biologically active Substance P peptide.

Enzymatic Pathways for Substance P (1-7) Generation from Substance P

Neutral Endopeptidase (NEP) Cleavage Mechanisms

Neutral Endopeptidase (NEP), also known as neprilysin or endopeptidase-24.11, is a key enzyme in the metabolism of Substance P. ersnet.orgnih.gov NEP is a cell-surface metalloendopeptidase that plays a significant role in inactivating various signaling peptides. mdpi.com Research has shown that NEP cleaves Substance P at multiple sites, including the Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 bonds. nih.govpnas.org The cleavage at the Gln6-Phe7 bond specifically yields Substance P (1-7). The activity of NEP is crucial in regulating the local concentrations of Substance P available to bind to its receptors, and its inhibition can lead to an potentiation of Substance P-mediated effects. nih.gov

Endopeptidase 24.11 Mediated Production

Endopeptidase 24.11 is synonymous with Neutral Endopeptidase (NEP). As detailed in section 2.2.1, this enzyme is a major contributor to the degradation of Substance P in various tissues, including the spinal cord. nih.govresearchgate.net Its action on Substance P is a key pathway for the production of several metabolites, with the generation of Substance P (1-7) being a significant outcome of its enzymatic activity. nih.gov The inhibition of endopeptidase-24.11 has been shown to significantly reduce the degradation of Substance P and the formation of its fragments. researchgate.net

Role of Post-Proline-Cleaving Enzymes

Interactive Data Tables

Table 1: Key Enzymes in the Generation of Substance P (1-7)

| Enzyme | Synonym(s) | Primary Cleavage Site(s) on Substance P for SP (1-7) Generation |

|---|---|---|

| Neutral Endopeptidase | Neprilysin, Endopeptidase-24.11 | Gln6-Phe7 |

| Angiotensin-Converting Enzyme | ACE, Peptidyl-Dipeptidase A | Primarily Phe8-Gly9 and Gly9-Leu10 |

| Dipeptidyl Peptidase IV | DPPIV, CD26 | Arg1-Pro2 and Lys3-Pro4 (N-terminal processing) |

Table 2: Research Findings on Enzymatic Cleavage of Substance P

| Enzyme | Research Finding |

|---|---|

| Neutral Endopeptidase (NEP) | NEP is a major enzyme in the spinal cord responsible for the degradation of Substance P and the formation of Substance P (1-7). researchgate.net |

| Angiotensin-Converting Enzyme (ACE) | ACE cleaves Substance P to release C-terminal tri- and dipeptides. nih.gov |

| Dipeptidyl Peptidase IV (DPPIV) | Preincubation of Substance P with cells overexpressing DPPIV leads to the loss of its signaling potential, which can be prevented by DPPIV inhibitors. nih.gov |

Substance P Endopeptidase (SPE) Activity and Regulation

Substance P Endopeptidase (SPE) is a key enzyme responsible for the degradation of Substance P and the generation of its N-terminal fragment, Substance P (1-7). diva-portal.org Extensive research has focused on the purification and characterization of SPE from various tissues to understand its biochemical properties and regulatory mechanisms.

SPE has been successfully purified and characterized from several sources, including the rat spinal cord, human spinal cord, and cerebrospinal fluid (CSF). diva-portal.org These studies have revealed that SPE is a neutral metallo-endopeptidase. nih.gov The enzyme's activity is dependent on metal ions, as it is strongly inhibited by metal-chelating agents such as EDTA and o-phenanthroline. nih.govnih.gov However, it is not affected by inhibitors of other common peptidases like phosphoramidon (B1677721) and captopril, distinguishing it from enzymes such as neprilysin (endopeptidase-24.11) and angiotensin-converting enzyme. diva-portal.orgscispace.com

The biochemical characteristics of SPE can vary slightly depending on the tissue source, as detailed in the table below.

| Property | Rat Brain SPE | Rat Spinal Cord SPE-like | Human Brain SPE |

| Molecular Weight | 55,000 - 58,000 Da | 43 kDa | 40,000 - 50,000 Da |

| Optimal pH | 7.5 | Not specified | 7.0 - 9.0 |

| Km for Substance P | Not specified | 5 µM | Not specified |

| Cleavage Sites on Substance P | Pro4-Gln5, Gln5-Gln6, Gln6-Phe7 | Gln6-Phe7, Phe7-Phe8, Phe8-Gly9 | Gln6-Phe7, Phe7-Phe8, Phe8-Gly9 |

| Primary Product | Substance P (1-7) | Substance P (1-7) | Not specified |

Research has identified that SPE cleaves Substance P at specific peptide bonds, primarily yielding the N-terminal heptapeptide (B1575542) Substance P (1-7). diva-portal.orgtandfonline.com In studies of rat brain synaptic membranes, the purified enzyme was found to cleave Substance P at the Pro4-Gln5, Gln5-Gln6, and Gln6-Phe7 bonds. nih.govoup.com Similarly, SPE purified from the rat spinal cord was shown to generate Substance P (1-7) among other fragments. tandfonline.com

The regulation of SPE activity is crucial for controlling the levels of Substance P and its bioactive fragments. While the precise regulatory mechanisms are still under investigation, it is evident that the enzyme's expression and activity can be influenced by various physiological and pathological conditions.

Regulation of Substance P (1-7) Endogenous Levels and Enzymatic Activity

The endogenous concentrations of Substance P (1-7) are tightly regulated by the balance between its production from Substance P and its subsequent degradation. This regulation is critical, as Substance P (1-7) is not merely an inactive byproduct but a bioactive peptide that can modulate the effects of its parent molecule. nih.gov

Proteolysis is the primary mechanism controlling the physiological levels of Substance P. plos.org Studies in the mouse spinal cord have shown that Substance P (1-7) is an endogenous metabolite of Substance P, with concentrations approximately 50-fold lower than the parent peptide. plos.org Isotope dilution-mass spectrometry has quantified the endogenous levels of Substance P, SP (1-9), and SP (1-7) in the spinal cord to be approximately 105.9 pmol/g, 2.1 pmol/g, and 1.6 pmol/g, respectively. plos.org

The enzymatic activity responsible for generating Substance P (1-7) is subject to regulation by various factors, leading to altered levels of this heptapeptide in different states. For instance, the activity of an SPE-like enzyme has been shown to be affected in the rat cerebrospinal fluid during chronic pain conditions.

Furthermore, significant changes in SPE-like activity have been observed in the central nervous system of rats during morphine tolerance and withdrawal. diva-portal.org These findings suggest a role for SPE and its product, Substance P (1-7), in the neurochemical adaptations associated with opioid dependence. Heat stress has also been shown to increase SPE activity in several brain regions in rats, indicating that environmental stressors can influence the metabolism of Substance P. scispace.com

Chronic inflammation is another condition that can impact the levels of Substance P and its metabolites. Sustained inflammatory stimuli can lead to an increased release of Substance P, which would subsequently be available for enzymatic conversion to Substance P (1-7). frontiersin.org

The table below summarizes the observed changes in SPE-like activity under different conditions.

| Condition | Tissue/Region | Observed Change in SPE-like Activity |

| Opioid Tolerance | Rat Striatum | Decreased |

| Opioid Withdrawal | Rat Periaqueductal Grey, Spinal Cord, Substantia Nigra, Ventral Tegmental Area | Increased |

| Heat Stress | Rat Cerebral Cortex, Hippocampus, Diencephalon, Cerebellum, Spinal Cord | Increased |

Molecular and Cellular Pharmacology of Substance P 1 7

Substance P (1-7)-Mediated Intracellular Signaling Cascades

The binding of Substance P (1-7) to its specific receptor initiates intracellular signaling cascades that are distinct from those triggered by the full-length peptide at the NK1R. This divergence in signaling pathways at the second messenger level underlies the unique pharmacological profile of the heptapeptide (B1575542).

Activation of the NK1R by full-length Substance P typically leads to the stimulation of multiple second messenger pathways, including the mobilization of intracellular calcium ([Ca²⁺]i) via the Gαq protein and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) via Gαs protein activation. physiology.orgnih.govnih.gov

In contrast, N-terminal metabolites of Substance P exhibit biased signaling. Research on various Substance P fragments has shown that while some C-terminal metabolites can increase both [Ca²⁺]i and cAMP, the N-terminal processing of Substance P produces peptides that differentially affect these pathways. physiology.orgnih.gov Specifically, while certain metabolites retain the ability to mobilize intracellular calcium, they lose the capacity to stimulate cAMP accumulation. physiology.orgnih.gov Studies have shown that Substance P (1-7) is inactive in stimulating the cAMP pathway, highlighting a clear divergence from the signaling profile of its parent peptide. physiology.org This biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, or in this case, where a metabolite activates a different receptor with a more restricted signaling output, is a key aspect of Substance P (1-7) pharmacology.

Agonist-induced receptor internalization is a crucial mechanism for regulating signal duration and intensity. The binding of full-length Substance P to the NK1R induces the rapid internalization of the receptor-ligand complex into endosomes, followed by dissociation, degradation of the peptide, and recycling of the receptor back to the cell surface. psychiatrist.comnih.govmdpi.com

The influence of Substance P (1-7) on these processes is less direct and not fully characterized. There is evidence that N-terminal and C-terminal fragments of Substance P have differential effects on NK1R internalization. diva-portal.org However, since Substance P (1-7) does not bind with high affinity to the NK1R, it is unlikely to directly induce its internalization. Any influence on NK1R trafficking would likely be indirect, occurring as a downstream consequence of the activation of its own distinct receptor and signaling pathway, which could, in turn, modulate the cellular machinery responsible for NK1R trafficking. The internalization and recycling dynamics of the specific Substance P (1-7) binding site itself remain an area for further investigation.

Structure-Activity Relationships (SAR) for Substance P (1-7) and Analogues

Understanding the relationship between the chemical structure of Substance P (1-7) and its binding affinity has been a key focus for developing potent and stable mimetics. SAR studies have identified crucial amino acid residues and structural motifs required for high-affinity binding to the specific Substance P (1-7) site.

Truncation and alanine-scanning studies of Substance P (1-7) have revealed that the C-terminal region of the heptapeptide is critical for binding affinity. Specifically, residues at positions 5-7 appear essential for the ligand-receptor interaction. Further studies have shown that truncation to a pentapeptide is possible while retaining biological effect. diva-portal.org

A significant breakthrough in developing small molecule ligands was the discovery that the dipeptide H-Phe-Phe-NH₂ possesses high affinity for the Substance P (1-7) binding site, with a Ki value of 1.5 nM. acs.org This dipeptide has served as a lead compound for further optimization. SAR studies on this scaffold have highlighted several key features for optimal binding:

C-terminal Amide: A primary amide function in the C-terminus is considered absolutely crucial for high binding affinity. researchgate.net

Phenylalanine Residues: The two benzyl (B1604629) moieties of the phenylalanine residues in an (S,S) configuration are optimal. researchgate.net

N-terminal Amine: A primary amine at the N-terminus contributes to high affinity. researchgate.net

Modifications to this dipeptide, such as backbone methylation or cyclization, have been explored to improve metabolic stability and permeability while attempting to maintain high affinity. acs.orgnih.gov Rigidification of the C-terminal phenylalanine using a 3-phenylpyrrolidine (B1306270) moiety, for instance, resulted in an analogue with improved binding affinity (Ki = 2.2 nM) compared to the parent dipeptide. acs.org

| Compound Name/Modification | Structure/Description | Binding Affinity (Ki, nM) |

|---|---|---|

| H-Phe-Phe-NH₂ (Lead Compound) | Dipeptide of two L-Phenylalanine residues with a C-terminal amide. | 1.5 |

| Analogue with N-terminal methylation | Methyl group on the N-terminal amine of the first Phe. | 26 |

| Analogue with backbone methylation (1) | Methyl group on the amide nitrogen between the two Phe residues. | 8.4 |

| Analogue with backbone methylation (2) | Methyl group on the N-terminal amine AND the amide nitrogen. | 9.4 |

| Cyclized Analogue (N-terminal) | N-terminal Phe replaced with a pyrrolidine (B122466) analogue. | 33.9 - 50.5 |

| Cyclized Analogue (C-terminal, Diastereomer A) | C-terminal Phe replaced with a 3-phenylpyrrolidine moiety. | 2.2 |

| Cyclized Analogue (C-terminal, Diastereomer B) | C-terminal Phe replaced with a 3-phenylpyrrolidine moiety. | 93 |

Impact of N-terminal Truncation on Biological Efficacy

The sequential removal of amino acids from the N-terminus of Substance P (1-7) has a significant impact on its biological activity. Studies have shown that a minimum of five amino acid residues is necessary to retain a biological effect. diva-portal.orgdiva-portal.org While N-terminal truncation down to a tripeptide can yield compounds that still bind to the Substance P (1-7) binding sites, these shorter peptides may lack in vivo activity. diva-portal.org

For instance, the removal of the first amino acid, Arginine (Arg¹), and the second, Proline (Pro²), can be performed without losing the anti-allodynic effect in certain models. diva-portal.org However, further truncation results in inactive compounds. This loss of activity in shorter peptides, despite their retained binding affinity, could be attributed to increased susceptibility to enzymatic degradation or altered permeability, leading to lower concentrations at the site of action. diva-portal.org

Interestingly, some N-terminally truncated fragments, such as H-Pro⁴-Gln⁵-Gln⁶-Phe⁷-NH₂ and H-Gln⁵-Gln⁶-Phe⁷-NH₂, which exhibit high binding affinity to rat spinal cord membranes, were found to be devoid of anti-allodynic activity in a spinal cord injury model. researchgate.net This highlights a disparity between in vitro binding and in vivo efficacy, suggesting that the N-terminal portion, including the basic amino acid residues Arg¹ and Lys³, plays a critical role in the biological effect beyond simple receptor binding. researchgate.net

Table 1: Effect of N-terminal Truncation on the Biological Activity of Substance P (1-7) Analogs

| Compound | Sequence | Biological Effect (Anti-allodynia) |

|---|---|---|

| Substance P (1-7) amide | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-NH₂ | Active |

| Substance P (2-7) amide | H-Pro-Lys-Pro-Gln-Gln-Phe-NH₂ | Active |

| Substance P (3-7) amide | H-Lys-Pro-Gln-Gln-Phe-NH₂ | Active |

| Substance P (4-7) amide | H-Pro-Gln-Gln-Phe-NH₂ | Inactive |

| Substance P (5-7) amide | H-Gln-Gln-Phe-NH₂ | Inactive |

Data derived from studies on spinal cord injury-induced mechanical allodynia in rats. diva-portal.orgresearchgate.net

Significance of C-terminal Amidation for Potency and Stability

The amidation of the C-terminal carboxyl group is a common post-translational modification in many neuropeptides and is crucial for the potency and stability of Substance P (1-7) and its analogs. diva-portal.orgacs.org Replacing the C-terminal amide with a carboxylic acid group significantly reduces receptor binding and biological activity. acs.org

Studies comparing Substance P (1-7) with its amidated counterpart, Substance P (1-7)-NH₂, have consistently shown that the amidated form is more efficacious. diva-portal.orgresearchgate.net This increased efficacy is linked to both enhanced binding potency and greater stability. diva-portal.orgnih.gov The amide group protects the peptide from enzymatic degradation by exopeptidases, thereby prolonging its half-life and increasing its availability at the target site. diva-portal.org

Even minor alterations to the C-terminal primary amide of Substance P fragments lead to a substantial loss of activity. nih.gov For example, replacing one or both of the amide protons with alkyl groups, or changing the amide to a hydrazide, ester, or carboxylic acid, reduces the relative activity and affinity by at least two-fold. nih.gov This underscores the critical importance of the unsubstituted amide for biological function.

Table 2: Comparison of Biological Efficacy of Amidated vs. Non-amidated Substance P (1-7)

| Compound | C-terminal Group | Relative Efficacy |

|---|---|---|

| Substance P (1-7) | Carboxylic Acid (-COOH) | Less Efficacious |

| Substance P (1-7) amide | Amide (-CONH₂) | More Efficacious |

Based on findings from various experimental pain models. researchgate.net

Identification of Essential Amino Acid Residues for Biological Effect

The biological activity of Substance P (1-7) is dependent on specific amino acid residues within its sequence. Structure-activity relationship studies have aimed to identify which residues are critical for its effects.

The Phenylalanine (Phe⁷) residue at the C-terminus is considered essential for both binding to its specific site and for eliciting biological effects. diva-portal.org This aligns with the broader understanding of tachykinins, where the C-terminal region is crucial for receptor activation.

The N-terminal portion of Substance P is implicated in mediating certain central actions, in contrast to peripheral effects which are more dependent on the C-terminal sequence. researchgate.net The first five residues from the N-terminus of the full Substance P molecule can be replaced by L-Alanine without a significant loss of hypotensive or myotropic activities, indicating their lesser role in these specific actions. researchgate.net However, for the specific effects of the SP (1-7) fragment, both the N-terminal Arg¹ and the C-terminal Phe⁷ appear to be key determinants of its in vivo activity.

Neurobiological and Systemic Roles of Substance P 1 7

Influence of Substance P (1-7) on Opioid Systems and Addiction Neurobiology

Potentiation of Opioid Analgesia

Substance P (1-7) has demonstrated a capacity to enhance opioid-mediated analgesia. Studies indicate that SP(1-7), particularly at low concentrations, can potentiate the analgesic effects of opioids like morphine. This potentiation is often observed to be naloxone-reversible, suggesting an interaction with the opioid system, potentially through the release of endogenous opioid peptides caymanchem.commdpi.comnih.gov. Research has shown that SP(1-7) can intensify opioid-induced analgesia when coadministered with marginally effective doses of morphine, leading to a markedly enhanced analgesic response in assays such as the tail-flick test nih.gov.

Reduction of Morphine Tolerance Development

A significant role of SP(1-7) lies in its ability to mitigate the development of tolerance to opioids, such as morphine. Chronic exposure to opioids can lead to the development of tolerance, where higher doses are required to achieve the same therapeutic effect. SP(1-7), when administered peripherally or centrally, has been shown to prevent or reduce the development of acute morphine tolerance diva-portal.orgplos.orgnih.govdiva-portal.org. For instance, intraperitoneal injections of SP(1-7) prior to morphine administration have been found to attenuate the development of acute tolerance to morphine's analgesic effects in animal models nih.gov. This effect is also observed in chronic morphine tolerance, where SP(1-7) administration has been shown to reduce the development of tolerance diva-portal.orgnih.gov.

Amelioration of Opioid Withdrawal Symptoms

Beyond tolerance, SP(1-7) also plays a role in managing the symptoms associated with opioid withdrawal. Opioid withdrawal is characterized by a complex set of physical and psychological symptoms that occur upon cessation or reduction of opioid intake. SP(1-7) has been demonstrated to attenuate the intensity of these withdrawal behaviors diva-portal.orgunl.edunih.govnih.gov. Studies have shown that intrathecal administration of SP(1-7) can dose-dependently reduce withdrawal jumping in morphine-dependent mice nih.gov. Furthermore, SP(1-7) administration has been reported to inhibit somatic withdrawal symptoms and stimulate dopamine (B1211576) release in brain regions like the nucleus accumbens, which is crucial for mitigating withdrawal intensity diva-portal.orgunl.edu.

Interaction of Substance P (1-7) with Monoaminergic Systems

Modulation of Dopamine D2 Receptor Gene Transcription and Protein Density

SP(1-7) significantly interacts with dopaminergic systems, particularly influencing dopamine D2 receptors. Research indicates that SP(1-7) can modulate the expression of dopamine D2 receptor gene transcripts and the density of dopamine D2 receptor proteins in key brain areas involved in reward and addiction, such as the nucleus accumbens and frontal cortex diva-portal.orgnih.govnih.gov. Specifically, studies in morphine-dependent rats have shown that SP(1-7) administration can lead to a reduction in dopamine D2 receptor transcript levels in the nucleus accumbens and frontal cortex, suggesting an increased dopamine activity in these regions that may counteract withdrawal reactions diva-portal.orgnih.gov. Furthermore, autoradiography studies have revealed that SP(1-7) can alter the binding density of D2-like receptors in mesocorticolimbic structures during morphine withdrawal, with decreased binding in the ventral tegmental area and increased binding in the substantia nigra and frontal cortex nih.gov. These alterations suggest a role for SP(1-7) in regulating dopamine pathways associated with opioid withdrawal.

Interplay within Mesolimbic Dopamine Pathways

The mesolimbic dopamine pathway, originating from the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is central to reward, motivation, and addiction nih.govbiorxiv.orgwikipedia.org. SP(1-7) has been shown to influence this pathway by stimulating dopamine release in the nucleus accumbens during morphine withdrawal diva-portal.orgunl.edu. This modulation of dopamine release within the mesolimbic system is thought to contribute to SP(1-7)'s ability to inhibit withdrawal behaviors diva-portal.orgunl.edu. The interaction of SP(1-7) with dopamine systems in these reward pathways underscores its potential role in modulating addiction-related processes.

Substance P (1-7) and Glutamatergic Transmission

Substance P (1-7) also influences glutamatergic transmission, a key excitatory neurotransmitter system in the brain. Research suggests that SP(1-7) can modulate the expression of NMDA (N-methyl-D-aspartate) receptor subunits in brain regions involved in opioid withdrawal and memory functions diva-portal.orgnih.gov. Studies have indicated that SP(1-7) may lead to a decrease in glutamatergic transmission in these areas diva-portal.org. Furthermore, SP(1-7) has been shown to inhibit the release of excitatory amino acids, including glutamate (B1630785), into the spinal cord extracellular fluid, an effect distinct from the C-terminal fragment SP(5-11) jneurosci.org. This modulation of glutamatergic systems, particularly NMDA receptors, suggests a complex interplay between SP(1-7), glutamate, and opioid systems diva-portal.orgnih.govjneurosci.orgresearchgate.net.

Regulation of NMDA Receptor Subunit Gene Expression (NR1, NR2A, NR2B)

The heptapeptide (B1575542) SP(1-7) has demonstrated a capacity to modulate the gene expression of key subunits of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Research indicates that SP(1-7) administration can regulate the expression of NMDA receptor subunits NR1, NR2A, and NR2B in various brain regions. Specifically, studies have shown that SP(1-7) can influence the gene transcripts of these subunits in brain areas implicated in opioid withdrawal reactions and memory functions diva-portal.orgdiva-portal.org. This regulation suggests a potential mechanism through which SP(1-7) may fine-tune glutamatergic signaling pathways.

| Brain Region (if specified) | NMDA Receptor Subunit | Effect of SP (1-7) | Reference(s) |

| Various brain regions | NR1 | Regulated | diva-portal.orgdiva-portal.org |

| Various brain regions | NR2A | Regulated | diva-portal.orgdiva-portal.org |

| Various brain regions | NR2B | Regulated | diva-portal.orgdiva-portal.org |

Implications for Glutamate-Mediated Neurotransmission

The interplay between Substance P and the glutamatergic system is complex, with SP(1-7) playing a role in modulating these interactions. Substance P, in general, has been shown to potentiate glutamate-induced currents and enhance NMDA receptor activation through mechanisms involving the neurokinin-1 (NK1) receptor and subsequent signaling cascades like phospholipase C mdpi.com. Furthermore, SP has been implicated in amplifying glutamate-mediated excitotoxicity, a process relevant in conditions such as epilepsy oncotarget.com. SP(1-7), as an endogenous modulator, can influence these glutamatergic processes. For instance, SP(1-7) has been shown to attenuate certain behaviors induced by SP or its fragments medchemexpress.commedchemexpress.com, and research suggests it can also regulate dopamine receptor transcription, which interacts with glutamatergic pathways unl.edu. Presynaptic NMDA receptors, which can facilitate the release of both glutamate and SP, also highlight the intricate relationship within these neurotransmitter systems mdpi.com.

Cardiovascular System Modulation by Substance P (1-7)

Depressor and Bradycardic Effects in Specific Brain Regions (e.g., Nucleus Tractus Solitarius)

Substance P(1-7) exerts significant effects on cardiovascular regulation, particularly when administered to specific brain regions such as the Nucleus Tractus Solitarius (NTS) in the brainstem. Studies have consistently demonstrated that SP(1-7) induces depressor (lowering of blood pressure) and bradycardic (slowing of heart rate) effects when applied to the NTS medchemexpress.commedchemexpress.comscbt.combioscience.co.uk. These findings are consistent with the broader role of Substance P in mediating baroreceptor reflex activity within the NTS, where it has also been shown to lower blood pressure and heart rate nih.govdoi.org. The NTS is a crucial center for cardiovascular control, receiving sensory information from baroreceptors and influencing autonomic outflow to the heart and blood vessels doi.orgscielo.br.

| Peptide | Target Brain Region | Observed Cardiovascular Effect | Reference(s) |

| Substance P (1-7) | NTS | Depressor | medchemexpress.commedchemexpress.comscbt.combioscience.co.uknih.gov |

| Substance P (1-7) | NTS | Bradycardic | medchemexpress.commedchemexpress.comscbt.combioscience.co.uknih.gov |

| Substance P | NTS | Lowers blood pressure | nih.gov |

| Substance P | NTS | Lowers heart rate | nih.gov |

Modulatory Role of Substance P (1-7) in Affective and Stress Responses (as a modulator of Substance P)

Influence on Brain Regions Associated with Emotional Regulation

Substance P is extensively involved in the regulation of stress and affective behaviors, and SP(1-7), as a key fragment, contributes to these modulatory roles. SP and its neurokinin-1 (NK1) receptor are found in brain areas crucial for processing stress and emotions, such as the amygdala, septum, hypothalamus, hippocampus, and prefrontal cortex mdpi.comresearchgate.netnumberanalytics.commdpi.comnih.govnih.govfrontiersin.org. Stressful stimuli can increase SP efflux in limbic structures like the amygdala and septum, influencing anxiety-like responses researchgate.netnih.gov. The amygdala, in particular, is central to processing fear and anxiety, and its altered functioning is implicated in various mood and anxiety disorders mdpi.comnih.govmdpi.com. The prefrontal cortex and hippocampus also play roles in emotional regulation and modulating threat responses mdpi.comnumberanalytics.comnih.govmdpi.com. Given that SP(1-7) acts as an endogenous modulator of Substance P, it is understood to influence these complex neural circuits involved in emotional processing and stress adaptation.

| Brain Region | Role in Affective/Stress Response | Reference(s) |

| Amygdala | Processing fear, anxiety, emotions; modulation of stress and anxiety responses; increased SP efflux | mdpi.comresearchgate.netnumberanalytics.commdpi.comnih.govnih.gov |

| Septum | Increased SP efflux under emotional stress | researchgate.net |

| Hypothalamus | Regulation of stress response and HPA axis; Angiotensin peptides stimulate SP efflux | ahajournals.orgnumberanalytics.comfrontiersin.org |

| Prefrontal Cortex | Emotional regulation, decision-making; involved in modulating fear responding | mdpi.comnumberanalytics.comnih.govfrontiersin.orgmdpi.com |

| Hippocampus | Involved in emotional regulation and memory; modulation of fear responding | mdpi.comnih.govfrontiersin.orgmdpi.com |

| Nucleus Tractus Solitarius (NTS) | Cardiovascular regulation, baroreceptor reflex activity | nih.govdoi.orgscielo.brfrontiersin.orgnih.govnih.gov |

Compound List:

Substance P (SP)

Substance P (1-7) (SP(1-7))

Angiotensin II (Ang II)

Angiotensin-(1-7) [Ang-(1-7)]

N-methyl-D-aspartate (NMDA) receptors

NR1 subunit

NR2A subunit

NR2B subunit

Neurokinin-1 (NK1) receptor

Potential Indirect Effects on Anxiety-Related Behaviors

Substance P (SP), a widely distributed neuropeptide, has been extensively implicated in the regulation of stress and anxiety-related behaviors. While much research has focused on the full-length peptide and its primary receptor, the neurokinin-1 (NK1) receptor, understanding the specific roles of its fragments, such as Substance P (1-7) [SP(1-7)], is crucial for a comprehensive view of its neurobiological impact. Evidence suggests that SP(1-7) may not exert direct anxiogenic effects, opening avenues for exploring its potential indirect influences on anxiety-related behaviors through modulation of other neurochemical systems and inflammatory pathways.

Direct Behavioral Observations of SP(1-7)

Research investigating the direct behavioral outcomes of administering SP fragments into specific brain regions has provided insights into the differential roles of these peptides. A study examining the effects of SP and its fragments injected into the dorsal periaqueductal gray (DPAG) on anxiety-related behaviors in rats, as assessed by the elevated plus-maze test, revealed distinct outcomes. While full-length Substance P and its C-terminal fragment (SP 7-11) induced behaviors associated with risk assessment and anxiogenic-like effects, the N-terminal fragment, SP(1-7), did not produce these specific anxiogenic responses. Instead, SP(1-7) administration was associated with increased vertical exploratory activity, such as rearing. This finding suggests that SP(1-7) may not directly mediate the anxiogenic effects observed with full-length SP in this particular brain region, hinting at a potentially different or indirect mechanism of action in anxiety regulation nih.gov.

Potential Indirect Mechanisms of Action

Given that SP(1-7) may not directly induce anxiogenic-like behaviors, its influence on anxiety could be mediated through indirect pathways. These pathways may involve the modulation of other neurotransmitter systems or the regulation of inflammatory processes, both of which are closely linked to anxiety pathophysiology.

Modulation of Glutamatergic Neurotransmission

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a significant role in synaptic plasticity and neuronal excitability, processes that are intricately involved in anxiety disorders. Substance P has been shown to modulate glutamate's effects, for instance, by enhancing NMDA receptor activity nih.gov. Specific research has indicated that the SP(1-7) fragment can influence the expression of NMDA receptor subunits. Intracerebroventricular administration of SP(1-7) in rats has been shown to regulate the expression of NR1, NR2A, and NR2B subunit mRNAs of the NMDA receptor springermedizin.de. By modulating the glutamatergic system through these mechanisms, SP(1-7) could indirectly influence neuronal circuits involved in anxiety processing and emotional regulation.

Influence on Neuroinflammation

Neuroinflammation is increasingly recognized as a contributor to the development and maintenance of anxiety and other mood disorders biolife-publisher.itaginganddisease.org. Substance P itself is known to promote inflammatory responses, activating immune cells and promoting the release of pro-inflammatory cytokines biolife-publisher.itmdpi.comfrontiersin.org. Conversely, some studies suggest that the SP(1-7) fragment may possess anti-inflammatory properties. It has been demonstrated that SP(1-7) can attenuate inflammatory effects researchgate.net. If SP(1-7) contributes to dampening neuroinflammatory processes, this could represent an indirect mechanism by which it influences anxiety-related behaviors, potentially by mitigating the pro-anxiety effects of inflammation.

Interaction with Stress Response Systems

While full-length SP is known to activate the hypothalamic-pituitary-adrenal (HPA) axis and modulate catecholamine release, thereby influencing the stress response and anxiety nih.govmdpi.com, the specific role of the SP(1-7) fragment in these pathways remains less defined. However, its presence as a metabolic product of SP suggests it could potentially interact with or modulate these systems indirectly. Further research is needed to elucidate whether SP(1-7) influences the stress-sensitive brain regions, such as the amygdala and hypothalamus, through mechanisms distinct from direct receptor activation.

Comparative Behavioral Effects of SP Fragments

The observed differential effects of SP fragments on anxiety-related behaviors in animal models highlight the complexity of SP's actions. The following table summarizes key findings regarding the behavioral impact of administering Substance P and its fragments into the dorsal periaqueductal gray.

| Substance Administered (into DPAG) | Primary Behavioral Observations (Elevated Plus Maze) | Associated Behavior Type | Reference |

| Substance P (SP) | Increased scanning, stretched attend posture, head dipping, flat-back approach. | Risk assessment behavior, indicative of anxiogenic-like effects. | nih.gov |

| SP (1-7) | Increased rearing. | Vertical exploratory activity. Did not produce the same risk assessment behaviors as SP. | nih.gov |

| SP (7-11) | Increased scanning, stretched attend posture, head dipping, flat-back approach. | Risk assessment behavior, indicative of anxiogenic-like effects. | nih.gov |

Advanced Research Methodologies for Studying Substance P 1 7

Biochemical and Molecular Profiling Techniques

Understanding the precise role and behavior of Substance P (1-7) necessitates sophisticated analytical methods that can dissect its biochemical pathways and molecular interactions.

In Vitro Enzymatic Degradation and Metabolic Pathway Mapping

Substance P is known for its rapid degradation in biological systems by various peptidases, which contributes to its short half-life mdpi.comiastate.edu. Identifying the enzymes responsible for breaking down SP and mapping the resulting metabolic pathways is critical for understanding the generation and fate of fragments like SP(1-7). In vitro studies using tissue lysates or purified enzymes are essential for this purpose.

Key enzymes involved in SP degradation include Neutral Endopeptidase (NEP), also known as Endopeptidase-24.11, and Angiotensin-Converting Enzyme (ACE), which are recognized for their significant roles in cleaving SP into various fragments nih.govnih.govrhinologyjournal.com. Other proteases such as chymotrypsin (B1334515) and aminopeptidases also contribute to SP breakdown mdpi.comiastate.edu. Research has identified SP(1-7) as a major metabolite formed during the enzymatic degradation of SP in various biological contexts, including spinal cord synaptic membranes portico.orgnih.govresearchgate.netnih.govnih.gov. The specific cleavage patterns by these enzymes dictate the formation of different SP fragments, influencing their subsequent biological activities nih.govdiva-portal.org.

Table 1: Key Enzymes Involved in Substance P Degradation and their Role in SP(1-7) Formation

| Enzyme | Common Substrates | Significance for SP(1-7) Formation | Reference(s) |

| Neutral Endopeptidase (NEP) / Endopeptidase-24.11 | SP, NKA, NKB, VIP | Major enzyme in SP degradation; identified as a primary enzyme forming SP(1-7) in spinal cord. | nih.govmdpi.comnih.govrhinologyjournal.com |

| Angiotensin-Converting Enzyme (ACE) | SP, BK, NKA | Contributes to the formation of SP(1-7) through cleavage. | mdpi.comnih.govrhinologyjournal.com |

| Chymotrypsin | SP | General protease activity contributing to SP breakdown. | mdpi.com |

| Aminopeptidase | SP | General protease activity contributing to SP breakdown. | mdpi.comiastate.edu |

| Post-proline cleaving enzyme (PPCE) | SP | Cleaves the N-terminal part of SP, contributing to fragment generation. | diva-portal.org |

| Dipeptidyl peptidase-IV (DP-IV) | SP | Cleaves the N-terminal part of SP, contributing to fragment generation. | diva-portal.org |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are indispensable for characterizing the affinity and specificity of peptides and their analogues for their target receptors. These assays typically involve incubating biological membranes or cells with a known concentration of a radiolabeled ligand and measuring its displacement by unlabeled compounds.

While Substance P (SP) preferentially binds to the Neurokinin-1 Receptor (NK1R) mdpi.comjneurology.com, studies indicate that the SP(1-7) fragment does not directly bind to NK1 receptors with high affinity jneurosci.orgcapes.gov.br. However, SP(1-7) has been shown to indirectly down-regulate NK1 receptor binding capes.gov.br. Crucially, research has identified specific binding sites for SP(1-7) that are distinct from NK1 receptors, and these sites are studied using radiolabeled SP(1-7), such as [³H]SP(1-7) researchgate.netjneurosci.orgacs.org. These investigations are vital for understanding the unique pharmacological profile of SP(1-7) and for developing selective ligands targeting its specific binding sites researchgate.netacs.orgresearcher.life.

Table 2: Radioligands Used in Substance P and SP(1-7) Binding Studies

| Radioligand | Primary Target | Significance in Research | Reference(s) |

| [³H]Substance P (SP) | Neurokinin-1 Receptor (NK1R) | Used to characterize NK1 receptor binding and investigate SP's interaction, as well as the effects of SP(1-7) on NK1R. | jneurosci.orgcapes.gov.brnih.gov |

| [³H]Substance P (1-7) | SP(1-7) specific binding site | Essential for identifying and characterizing the unique binding sites for the SP(1-7) fragment, distinct from NK1R. | researchgate.netjneurosci.orgacs.org |

Quantitative Mass Spectrometry (LC-MS/MS) for Peptide Measurement

Quantitative mass spectrometry, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is a gold standard for accurately measuring the low concentrations of peptides and their metabolites in complex biological matrices like plasma, tissue homogenates, and cerebrospinal fluid nih.govnih.gov. This technique offers high sensitivity, specificity, and the ability to distinguish between different peptide fragments.

LC-MS/MS has been instrumental in detecting and quantifying endogenous levels of SP and its fragments, including SP(1-7), in vivo nih.govnih.gov. Studies employing LC-MS/MS and Isotope Dilution-Mass Spectrometry (IDMS) have revealed that the concentrations of SP(1-7) in tissues, such as the mouse spinal cord, are significantly lower than those of full-length SP nih.gov. For instance, endogenous levels of SP(1-7) in the mouse spinal cord were reported to be approximately 1.6 pmol/g, compared to about 105.9 pmol/g for SP nih.gov. This quantitative data is crucial for correlating peptide levels with observed physiological effects.

Table 3: Quantitative Analysis of SP and SP(1-7) in Mouse Spinal Cord

| Peptide | Measured Concentration (pmol/g) | Analytical Method | Reference |

| Substance P (SP) | 105.9 ± 8.5 | Isotope Dilution-Mass Spectrometry (IDMS) | nih.gov |

| Substance P (1-7) | 1.6 ± 0.5 | Isotope Dilution-Mass Spectrometry (IDMS) | nih.gov |

Gene Expression Analysis (e.g., mRNA, protein levels)

Gene expression analysis provides insights into the regulation of peptide synthesis and receptor availability. Substance P is encoded by the TAC1 gene (also known as PPT-A), which undergoes alternative RNA splicing to generate multiple mRNA transcripts, leading to the production of SP and other related tachykinins mdpi.comnih.govwikipedia.orgnih.govoup.com.

Studies have demonstrated that the expression of genes involved in the SP system, including preprotachykinin A (PPT-A) mRNA and NK1 receptor mRNA, can be modulated by various stimuli. For example, exogenous SP can upregulate PPT-A mRNA expression in fibroblasts karger.com, and administration of SP(1-7) has been shown to increase NK-1 receptor mRNA levels in the spinal cord nih.gov. These findings highlight the intricate feedback mechanisms within the SP signaling pathway and how fragments can influence the expression of both the peptide precursor and its receptor.

Table 4: Gene Expression Modulation in the Substance P System

| Gene/Transcript | Condition/Stimulus | Observed Effect | Reference |

| Preprotachykinin A (PPT-A) mRNA | Exogenous SP stimulation | Upregulation of PPT-A mRNA in normal human fibroblasts. | karger.com |

| NK-1 receptor mRNA | Intrathecal SP(1-7) administration | Increased NK-1 receptor mRNA expression in the spinal cord. | nih.gov |

| Preprotachykinin A (PPT-A) mRNA | Stressful stimuli | Increased levels of SP and PPT-A mRNA in the amygdala. | d-nb.info |

| TAC1 gene expression | Stressful stimuli | Up-regulation of TAC1 in primary amygdala neurons. | d-nb.info |

In Vivo Neuropharmacological and Behavioral Investigations in Animal Models

To understand the physiological and behavioral consequences of SP(1-7) activity, in vivo studies in animal models are essential. These investigations assess the peptide's effects on complex physiological responses, such as pain perception.

Assessment of Antinociceptive Activity (e.g., Tail-Flick Test)

The tail-flick test is a widely used behavioral assay to evaluate thermal antinociception in rodents. It measures the latency period before an animal withdraws its tail from a radiant heat source, with longer latencies indicating reduced pain sensitivity jneurosci.orgportico.orgcaymanchem.comnih.gov.

Research has consistently shown that intrathecal administration of Substance P (1-7) elicits a dose-dependent antinociceptive effect in animal models, as evidenced by an increase in tail-flick latency portico.orgnih.gov. For instance, in mice, intrathecal administration of SP(1-7) at doses ranging from 1.0 to 4.0 pmol resulted in a significant increase in tail-flick latency, indicating pain relief portico.orgnih.gov. In rats, a dose of 6.5 nmoles of SP(1-7) administered intrathecally also produced a transient decrease in reaction time, interpreted as analgesia nih.gov. Some studies suggest that the antinociceptive effects of SP(1-7) may involve opioid pathways, as they can be reversed by naloxone (B1662785) jneurosci.orgcaymanchem.com. Furthermore, while full-length SP and its C-terminal fragments can induce scratching and biting behaviors, SP(1-7) does not elicit these responses but can antagonize SP-induced aversive behaviors jneurosci.orgcapes.gov.br.

Table 5: Substance P (1-7) Effects in the Tail-Flick Test

| Animal Model | Route of Administration | Observed Effect | Dose Range | Reference |

| Mouse | Intrathecal (i.t.) | Dose-dependent antinociception (increased tail-flick latency) | 1.0–4.0 pmol | portico.org |

| Rat | Intrathecal | Transient decrease in reaction time (analgesia) | 6.5 nmoles | nih.gov |

| Mouse | Intrathecal (i.t.) | Increased tail-flick latency | 1.0–4.0 pmol | nih.gov |

Compound List

Substance P (SP)

Substance P (1-7)

Neurokinin-1 Receptor (NK1R)

Neutral Endopeptidase (NEP)

Angiotensin-Converting Enzyme (ACE)

Chymotrypsin

Aminopeptidase

Post-proline cleaving enzyme (PPCE)

Dipeptidyl peptidase-IV (DP-IV)

[³H]Substance P

[³H]Substance P (1-7)

Preprotachykinin A (PPT-A)

Neurokinin A (NKA)

Neurokinin B (NKB)

Future Directions and Emerging Research Avenues for Substance P 1 7

Definitive Identification and Comprehensive Characterization of Substance P (1-7)-Specific Receptors

While Substance P (SP) is well-established to bind the Neurokinin-1 Receptor (NK1R) frontiersin.org, researchgate.net, evidence suggests that SP (1-7) may engage distinct binding sites, separate from the NK1R, to mediate its antinociceptive effects diva-portal.org. This observation highlights a critical gap in our understanding. Future research must prioritize the definitive identification and comprehensive characterization of specific receptors or binding sites for SP (1-7). This will likely involve advanced molecular biology techniques, including receptor cloning, binding assays using radiolabeled SP (1-7) analogues, and genetic screening in model organisms to pinpoint the molecular entities responsible for SP (1-7) recognition. Understanding the precise molecular targets will be foundational for developing selective therapeutic agents.

Elucidation of Full Intracellular Signaling Cascades Activated by Substance P (1-7)

The signaling pathways downstream of SP receptor activation are complex and cell-type dependent, typically involving G protein-coupled pathways such as the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) cascades nih.gov, plos.org. While SP has been shown to increase intracellular calcium ([Ca]i) and cAMP accumulation via NK1R physiology.org, SP (1-7) has demonstrated differential signaling, reportedly activating [Ca]i but not cAMP pathways physiology.org. Furthermore, SP (1-7) functions as an antagonist to SP-induced responses medchemexpress.com, medchemexpress.com. Future research must meticulously map the complete intracellular signaling cascades initiated by SP (1-7) binding to its specific targets. This includes identifying the G-protein coupling, downstream kinases, transcription factors, and effector molecules that mediate its unique physiological effects, such as its antinociceptive and modulatory actions.

Exploration of Novel Physiological and Pathophysiological Roles for Substance P (1-7)

Current research has primarily focused on the role of SP (1-7) in pain modulation, particularly in neuropathic pain and opioid dependence diva-portal.org, diva-portal.org. Studies indicate it possesses antinociceptive properties and can mitigate morphine tolerance and withdrawal symptoms diva-portal.org, diva-portal.org. Additionally, SP (1-7) has been associated with depressor and bradycardic effects when administered to specific brain regions medchemexpress.com, medchemexpress.com. However, the broader physiological and pathophysiological roles of SP (1-7) remain largely unexplored. Future investigations should delve into its potential involvement in immune regulation, cardiovascular homeostasis, neuroprotection, and its contribution to various neurological and psychiatric disorders, leveraging its known widespread distribution and modulatory capacity.

Rational Design and Development of Highly Selective Substance P (1-7) Agonists and Antagonists

Given that SP (1-7) itself acts as an antagonist to SP-mediated responses medchemexpress.com, medchemexpress.com, and its potential binding to distinct sites diva-portal.org, there is a significant opportunity for the rational design of highly selective agonists and antagonists targeting SP (1-7). Current efforts in developing SP antagonists have largely focused on the NK1R jneurology.com, mdpi.com, which may not effectively target SP (1-7) if it acts via separate mechanisms. Future drug development should focus on structure-activity relationship (SAR) studies of SP (1-7) and its analogues to identify key pharmacophores. This knowledge will enable the creation of novel therapeutic agents with enhanced selectivity and efficacy for conditions where SP (1-7) plays a crucial, potentially beneficial, role, such as chronic pain management or addiction treatment.

Application of Advanced Preclinical Models to Further Delineate Therapeutic Potential of Substance P (1-7) and Analogues

While preclinical models have provided initial insights into the therapeutic potential of SP (1-7), particularly in pain management diva-portal.org, diva-portal.org, a more comprehensive evaluation requires the application of advanced preclinical models. Future research should employ sophisticated models that recapitulate complex human diseases more accurately. This includes utilizing genetically engineered animal models with targeted deletions or modifications of SP (1-7) receptors, advanced neuroimaging techniques to track SP (1-7) distribution and receptor engagement in vivo, and complex disease models that assess its impact on neuroinflammation, immune cell function, and cardiovascular parameters. Such models will be crucial for validating the therapeutic efficacy and understanding the mechanisms of action of SP (1-7) and its analogues in diverse pathological contexts.

Q & A

Q. How can researchers reliably detect and quantify Substance P (1-7) in biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Immunoassays like ELISA can be employed but require validation against cross-reactivity with full-length Substance P or other neuropeptides. Ensure sample preparation includes protease inhibitors to prevent degradation .

Q. What experimental models are optimal for studying the physiological roles of Substance P (1-7)?

Methodological Answer: Rodent models (e.g., knockout mice for neurokinin receptors) are widely used. In vitro systems, such as primary neuronal cultures or transfected cell lines expressing NK1 receptors, allow mechanistic studies. Include controls for nonspecific effects by using receptor antagonists like aprepitant (NK1 antagonist) .

Q. How does Substance P (1-7) interact with its putative receptors compared to full-length Substance P?

Methodological Answer: Perform competitive binding assays using radiolabeled Substance P (1-7) and full-length Substance P in receptor-expressing cell lines. Analyze binding affinity (Kd) and selectivity via Scatchard plots. Genetic deletion models (e.g., NK1 receptor knockouts) can clarify receptor specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported effects of Substance P (1-7) on inflammatory responses?

Methodological Answer: Conduct dose-response studies across multiple cell types (e.g., macrophages, astrocytes) to identify context-dependent effects. Use transcriptomic profiling (RNA-seq) to map signaling pathways (e.g., NF-κB vs. MAPK) and validate findings with selective pathway inhibitors. Meta-analyses of existing data can highlight methodological variability (e.g., peptide purity, assay conditions) .

Q. How can researchers design experiments to distinguish between direct receptor activation and indirect modulation by Substance P (1-7)?

Methodological Answer: Employ genetic tools (CRISPR/Cas9) to knockout candidate receptors (e.g., NK1, Mas-related GPRs) and assess functional responses. Pair this with calcium imaging or cAMP assays to measure second-messenger activity. Use peptidase inhibitors to rule out metabolite-mediated effects .

Q. What are the challenges in replicating in vivo findings of Substance P (1-7) in pain modulation across different animal models?

Methodological Answer: Standardize pain induction methods (e.g., von Frey filaments vs. thermal latency tests) and administration routes (intrathecal vs. systemic). Control for sex differences and circadian rhythms, which influence neuropeptide levels. Report peptide batch purity (≥95%) and storage conditions to enhance reproducibility .

Data Interpretation & Validation

Q. How should researchers address discrepancies in Substance P (1-7) half-life measurements across studies?

Methodological Answer: Compare degradation kinetics using in vitro plasma/stability assays under standardized pH and temperature. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to in vivo data, accounting for renal clearance and blood-brain barrier permeability .

Q. What statistical approaches are recommended for analyzing small-sample-size studies on Substance P (1-7)?

Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply false discovery rate (FDR) corrections in omics studies. For longitudinal data, mixed-effects models can account for individual variability. Pre-register hypotheses to reduce Type I errors .

Experimental Design Frameworks

Q. How can the PICO framework structure a study on Substance P (1-7)’s role in neurodegeneration?

- P : Aging rodent models with induced neurodegeneration.

- I : Chronic intracerebroventricular infusion of Substance P (1-7).

- C : Saline-infused controls + NK1 antagonist cohort.

- O : Cognitive performance (Morris water maze), neuronal survival (histology), and inflammatory markers (ELISA). Rationale: This design isolates the peptide’s effects while controlling for receptor specificity and confounding variables .

Q. What criteria ensure a robust hypothesis for Substance P (1-7) research?

Apply the FINER framework:

- Feasible : Access to validated antibodies/assay kits.

- Interesting : Novelty in exploring dual pro-/anti-inflammatory roles.

- Novel : Uncharted mechanisms in neuro-immune crosstalk.

- Ethical : Compliance with animal welfare guidelines.

- Relevant : Implications for chronic pain or neurodegenerative therapies .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.